2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
Description
This compound features a 1,2,3-benzothiadiazole moiety fused to a 2,5-dimethylpyrrole ring, with a 2-oxoacetic acid substituent at the pyrrole’s 3-position. Its molecular formula is C₁₃H₁₂N₄O₃S (MW: 304.07 g/mol). The benzothiadiazole group confers electron-deficient aromaticity, while the dimethylpyrrole and oxoacetic acid groups contribute to steric bulk and hydrogen-bonding capacity, respectively. Structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-12-11(6-9)15-16-21-12/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZPCCAZQOLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid typically involves the following steps:
Formation of the Benzothiadiazole Ring: This can be achieved through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of Benzothiadiazole and Pyrrole Rings: The final step involves coupling the benzothiadiazole and pyrrole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. In vitro studies on glioblastoma cell lines demonstrated that certain derivatives led to significant reductions in cell viability and increased apoptosis rates .
Antidiabetic Properties
In addition to anticancer effects, there is growing evidence supporting the antidiabetic potential of benzothiadiazole derivatives. A study involving genetically modified Drosophila melanogaster models showed that specific compounds lowered glucose levels significantly, indicating their potential as therapeutic agents for diabetes management .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals. Research has highlighted the efficacy of benzothiadiazole derivatives as fungicides and insecticides. Compounds with similar structures have shown promising results against various plant pathogens and pests, suggesting that 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid could be developed into effective agricultural chemicals .
Material Science Applications
Photovoltaic Materials
The unique electronic properties of benzothiadiazole derivatives make them suitable for use in organic photovoltaic devices. The incorporation of such compounds into polymer matrices has been studied to enhance the efficiency of solar cells. Their ability to absorb light and facilitate charge transfer is crucial for improving device performance .
Case Study 1: Anticancer Efficacy
In a systematic study published in 2020, researchers synthesized various benzothiadiazole derivatives and evaluated their anticancer activities against different cancer cell lines. The results indicated that specific modifications to the benzothiadiazole structure significantly enhanced cytotoxicity against glioblastoma cells compared to standard chemotherapeutics .
Case Study 2: Antidiabetic Activity
A study published in 2022 assessed the effects of a series of synthesized benzothiadiazole derivatives on glucose metabolism in Drosophila melanogaster. The findings revealed that certain compounds not only reduced glucose levels but also improved insulin sensitivity in the model organism, paving the way for further research into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogs:
Key Observations:
Heterocyclic Core :
- The target compound’s benzothiadiazole-pyrrole system is unique, offering enhanced π-conjugation and electron deficiency compared to pyrazole (CAS 852851-73-1) or imidazothiazole (CAS 1784002-34-1) cores.
- The pyridine substituent in CAS 37959-19-6 introduces basicity and lone-pair interactions absent in the benzothiadiazole system.
Substituent Effects :
- Electron-Withdrawing Groups : The benzothiadiazole (target) and pyridine (CAS 37959-19-6) groups are electron-withdrawing, but benzothiadiazole’s fused S/N system creates a stronger electron-deficient environment.
- Steric Effects : The 2,5-dimethylpyrrole in the target compound increases steric hindrance compared to the smaller pyrazole or imidazothiazole analogs.
Functional Groups :
- All compounds include oxoacetic acid , enabling hydrogen bonding and metal chelation. However, the target compound’s larger aromatic system may reduce solubility compared to smaller analogs like CAS 852851-73-1.
Crystallographic and Computational Insights
- SHELX Refinement : The target compound’s structural validation likely employed SHELXL for high-precision refinement of bond lengths and angles, critical for confirming the benzothiadiazole-pyrrole linkage .
Biological Activity
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a compound of interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications in various fields such as pharmacology and agriculture.
The molecular formula of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is , with a molecular weight of approximately 301.32 g/mol. The structure includes a benzothiadiazole moiety and a pyrrole ring, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O3S |
| Molecular Weight | 301.32 g/mol |
| CAS Number | [Not specified] |
Antimicrobial Properties
Research indicates that compounds containing benzothiadiazole exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzothiadiazole can inhibit the growth of various bacteria and fungi. For instance, studies on related compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant properties of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid have been evaluated using various assays. The compound has shown the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Anti-Cancer Activity
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have reported that it can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further research in cancer therapy .
Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial activity of various benzothiadiazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Candida albicans, highlighting its potential as an antifungal agent .
Study 2: Antioxidant Potential
In another study focused on antioxidant properties, the compound was tested alongside well-known antioxidants like ascorbic acid. The findings showed that it had comparable scavenging activity against DPPH radicals with an IC50 value of 30 µg/mL .
Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of the compound revealed that it reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, and how can reaction conditions be optimized?
- Methodology :
- Core Structure Assembly : Begin with the condensation of 1,2,3-benzothiadiazole-5-amine with a substituted pyrrole precursor. Use acetic acid as a solvent and sodium acetate as a catalyst under reflux (3–5 hours, 80–100°C) to form the pyrrole-thiadiazole hybrid core .
- Oxoacetic Acid Introduction : Employ a nucleophilic acyl substitution reaction using chlorooxoacetic acid derivatives. Monitor pH (6.5–7.0) to avoid undesired side reactions .
- Optimization : Vary solvent polarity (DMF vs. acetic acid) and temperature to improve yield. Use HPLC (C18 column, acetonitrile/water gradient) to assess purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : Use -NMR (DMSO-d6, 400 MHz) to confirm pyrrole and benzothiadiazole proton environments. FT-IR (ATR mode) can validate carbonyl (C=O, ~1700 cm) and thiadiazole (C-S, ~650 cm) groups.
- Chromatography : Validate purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Structural Analog Comparison : Compare bioactivity data with analogs (e.g., pyrazolone or thiazolidinone derivatives) to identify substituent-dependent trends. For example, electron-withdrawing groups on the benzothiadiazole ring may enhance antimicrobial activity, while methyl groups on the pyrrole could reduce solubility .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer assays) .
- Data Reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., solvent, concentration) causing discrepancies .
Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?
- Methodology :
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Validate with MD simulations (AMBER) to assess binding stability .
- Biochemical Assays : Perform enzyme inhibition assays (e.g., COX-2 inhibition) and monitor IC values. Use fluorescence quenching to study DNA binding affinity .
- Metabolomics : Apply LC-MS/MS to track metabolic intermediates in treated cell lines (e.g., HepG2) .
Q. How can synthetic challenges, such as low yield in the final cyclization step, be addressed?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 5 hours) and improve yield by 15–20% .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization artifacts) and adjust stoichiometry .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (pH, solvent, temperature) meticulously to enable cross-study comparisons .
- Structural Complexity : The benzothiadiazole-pyrrole hybrid requires advanced spectroscopic validation (e.g., -NMR for quaternary carbons) .
- Biological Assays : Prioritize target-specific assays (e.g., antimicrobial disk diffusion, COX-2 inhibition) over broad-spectrum screens to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
